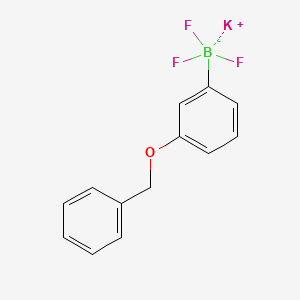

Potassium (3-(benzyloxy)phenyl)trifluoroborate

Descripción general

Descripción

Potassium (3-(benzyloxy)phenyl)trifluoroborate is an organoboron compound with the molecular formula C₁₃H₁₁BF₃KO. It is a member of the potassium trifluoroborate family, known for their stability and versatility in organic synthesis. This compound is particularly valued for its role in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium (3-(benzyloxy)phenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids to trifluoroborate salts using potassium bifluoride under mild conditions . The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and drying.

Industrial Production Methods

Industrial production of potassium trifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The scalability of the synthesis makes it suitable for large-scale production required in various industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

Potassium (3-(benzyloxy)phenyl)trifluoroborate undergoes several types of chemical reactions, including:

Substitution Reactions: It acts as a nucleophile in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the electrophile.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Potassium (3-(benzyloxy)phenyl)trifluoroborate has a wide range of applications in scientific research:

Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially in the synthesis of drug candidates with potential therapeutic effects.

Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Research: Although direct applications in biology are limited, its structural analogs have been evaluated for their anti-proliferative activity against cancer cells.

Mecanismo De Acción

The mechanism of action of potassium (3-(benzyloxy)phenyl)trifluoroborate primarily involves its role as a nucleophile in cross-coupling reactions. The compound reacts with electrophiles, facilitated by a palladium catalyst, to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boron center and the subsequent transmetalation with the palladium complex .

Comparación Con Compuestos Similares

Similar Compounds

- Potassium phenyltrifluoroborate

- Potassium (4-methoxyphenyl)trifluoroborate

- Potassium (3-methylphenyl)trifluoroborate

Uniqueness

Potassium (3-(benzyloxy)phenyl)trifluoroborate is unique due to the presence of the benzyloxy group, which can influence its reactivity and selectivity in chemical reactions. This structural feature makes it particularly useful in the synthesis of complex organic molecules where specific functional groups are required.

Actividad Biológica

Potassium (3-(benzyloxy)phenyl)trifluoroborate (K(3-BnO-C6H4)BF3) is an organoboron compound with notable applications in organic synthesis, particularly in cross-coupling reactions. This article delves into its biological activity, synthesizing available research findings, case studies, and comparative analyses with similar compounds.

Overview of this compound

- Molecular Formula : C₁₃H₁₁BF₃KO

- CAS Number : 850623-58-4

- Structure : The compound features a benzyloxy group attached to a phenyl ring, which significantly influences its reactivity and selectivity in chemical reactions.

The biological activity of this compound primarily arises from its role as a nucleophile in various chemical reactions. It participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds crucial for synthesizing biologically active compounds. This mechanism is facilitated by a palladium catalyst, which enhances the reactivity of the boron center, leading to effective transmetalation processes.

Toxicological Profile

Research indicates that this compound exhibits certain toxicological properties. It is classified as harmful upon inhalation and contact with skin, causing irritation and potential systemic effects. A study assessing the acute toxicity of related organotrifluoroborates found no significant changes in liver and kidney function markers following administration at various doses (25, 50, and 100 mg/kg) in mice .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure/Functional Group | Biological Activity |

|---|---|---|

| Potassium phenyltrifluoroborate | Phenyl group | Used in organic synthesis; limited biological data |

| Potassium (4-methoxyphenyl)trifluoroborate | Methoxy group | Explored for medicinal chemistry applications |

| Potassium thiophene-3-trifluoroborate | Thiophene ring | Evaluated for antinociceptive properties |

Case Studies and Research Findings

- Toxicological Investigation : A study on potassium thiophene-3-trifluoroborate indicated that similar organotrifluoroborates do not significantly alter plasma enzyme levels or induce lipid peroxidation in treated mice . This suggests a potentially favorable safety profile for related compounds.

- Enzyme Interaction Studies : Research has shown that organotrifluoroborates can act as competitive inhibitors of serine proteases without significantly affecting motor functions or inducing systemic toxicity in animal models .

Propiedades

IUPAC Name |

potassium;trifluoro-(3-phenylmethoxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF3O.K/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11;/h1-9H,10H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMZXLWEJMCVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)OCC2=CC=CC=C2)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635793 | |

| Record name | Potassium [3-(benzyloxy)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-58-4 | |

| Record name | Borate(1-), trifluoro[3-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [3-(benzyloxy)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.